molecular formula C22H25N3O2 B11697462 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide CAS No. 300568-58-5

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide

Cat. No.: B11697462
CAS No.: 300568-58-5
M. Wt: 363.5 g/mol
InChI Key: MVFPNNMKILSAFV-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in acetone as a solvent. The reaction is heated at 50°C and stirred for 3 hours, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

300568-58-5

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide

InChI

InChI=1S/C22H25N3O2/c1-15-19(21(27)25(24(15)5)18-9-7-6-8-10-18)23-20(26)16-11-13-17(14-12-16)22(2,3)4/h6-14H,1-5H3,(H,23,26)

InChI Key

MVFPNNMKILSAFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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